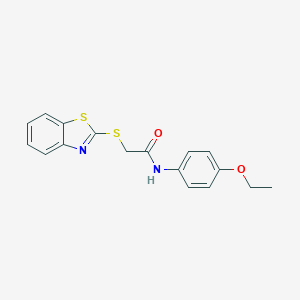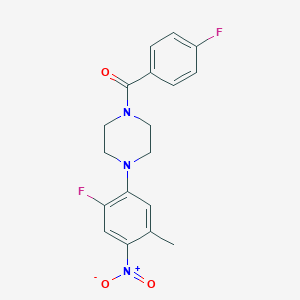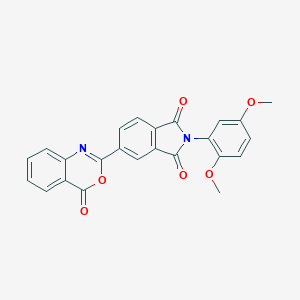![molecular formula C16H13FN2OS B388699 2-[(2-fluorobenzyl)sulfanyl]-3-methyl-4(3H)-quinazolinone CAS No. 90852-30-5](/img/structure/B388699.png)
2-[(2-fluorobenzyl)sulfanyl]-3-methyl-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-fluorobenzyl)sulfanyl]-3-methyl-4(3H)-quinazolinone is a chemical compound with the molecular formula C16H13FN2OS and a molecular weight of 300.4 g/mol. This compound is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.
准备方法
The synthesis of 2-[(2-fluorobenzyl)sulfanyl]-3-methyl-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl chloride and 3-methylquinazolin-4-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Reaction Steps: The key steps include the nucleophilic substitution of the 2-fluorobenzyl chloride with the thiol group of 3-methylquinazolin-4-one, followed by purification and isolation of the final product.
化学反应分析
2-[(2-fluorobenzyl)sulfanyl]-3-methyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride, resulting in the conversion of the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.
科学研究应用
2-[(2-fluorobenzyl)sulfanyl]-3-methyl-4(3H)-quinazolinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2-[(2-fluorobenzyl)sulfanyl]-3-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in cell signaling and metabolic pathways.
Pathways: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
相似化合物的比较
2-[(2-fluorobenzyl)sulfanyl]-3-methyl-4(3H)-quinazolinone can be compared with other similar compounds, such as:
2-[(3-Fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine: This compound has a similar structure but different substituents, leading to variations in its chemical and biological properties.
3-[(2-Fluorophenyl)methyl]-2-[(2-fluorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one: Another related compound with a thieno[3,2-d]pyrimidine core, which may exhibit different reactivity and applications.
属性
CAS 编号 |
90852-30-5 |
|---|---|
分子式 |
C16H13FN2OS |
分子量 |
300.4g/mol |
IUPAC 名称 |
2-[(2-fluorophenyl)methylsulfanyl]-3-methylquinazolin-4-one |
InChI |
InChI=1S/C16H13FN2OS/c1-19-15(20)12-7-3-5-9-14(12)18-16(19)21-10-11-6-2-4-8-13(11)17/h2-9H,10H2,1H3 |
InChI 键 |
GGNWSSPSNMSDRH-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC=C3F |
规范 SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC=C3F |
溶解度 |
0.3 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-bromo-6-ethoxyphenol](/img/structure/B388617.png)


![5-Bromo-2-[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B388624.png)
![4,4'-Bis{[(3-fluorophenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B388625.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B388626.png)
![1,8-Dibromo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B388627.png)
![Propyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B388629.png)

![N-(4-butoxyphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B388632.png)
![4-(Dodecylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B388633.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-[(4-methylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B388636.png)
![17-(3-Bromophenyl)-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde](/img/structure/B388638.png)
